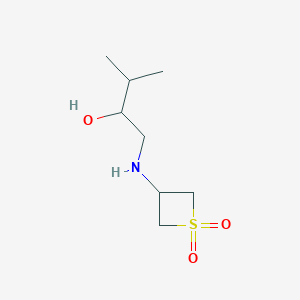
3-((2-Hydroxy-3-methylbutyl)amino)thietane1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((2-Hydroxy-3-methylbutyl)amino)thietane1,1-dioxide is a chemical compound with the molecular formula C8H17NO3S It is a member of the thietane family, which are four-membered sulfur-containing heterocycles
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Hydroxy-3-methylbutyl)amino)thietane1,1-dioxide typically involves the reaction of thietan-3-one with 2-hydroxy-3-methylbutylamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may also involve steps like oxidation and dehydration to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using industrial reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-((2-Hydroxy-3-methylbutyl)amino)thietane1,1-dioxide can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different functional groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-((2-Hydroxy-3-methylbutyl)amino)thietane1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-((2-Hydroxy-3-methylbutyl)amino)thietane1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Cyanothiete 1,1-dioxide: Another thietane derivative with a cyano group, known for its reactivity in cycloaddition reactions.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents on the thietane ring and exhibit different biological activities.
Uniqueness
3-((2-Hydroxy-3-methylbutyl)amino)thietane1,1-dioxide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and an amino group on the thietane ring makes it particularly interesting for research in medicinal chemistry and enzyme studies .
Eigenschaften
IUPAC Name |
1-[(1,1-dioxothietan-3-yl)amino]-3-methylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-6(2)8(10)3-9-7-4-13(11,12)5-7/h6-10H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTFBHFERFEGPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC1CS(=O)(=O)C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
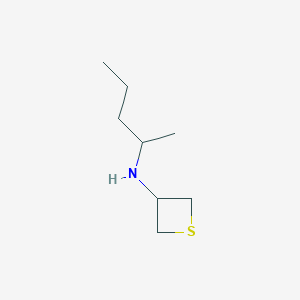
![1-Chloro-8-methylpyrrolo[1,2-a]pyrazine](/img/structure/B8229971.png)
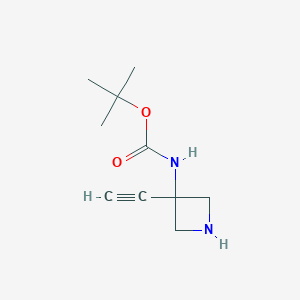
![(R)-(4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B8229993.png)
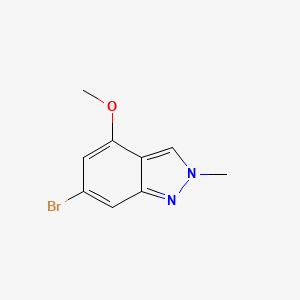
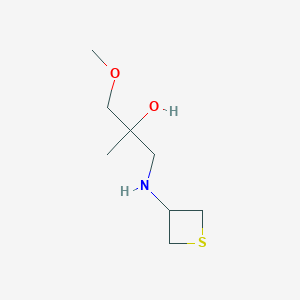
![2-{4-Methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl}acetaldehyde](/img/structure/B8230024.png)
![2-bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8230032.png)
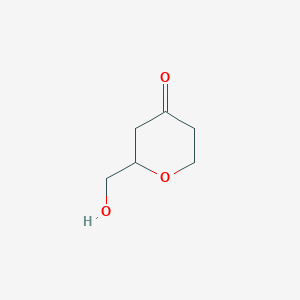
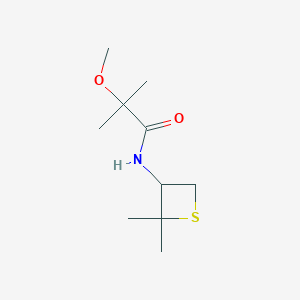
![tert-Butyl 6,6-difluoro-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8230056.png)
![Methyl 6-methylthieno[3,2-d]pyrimidine-4-carboxylate](/img/structure/B8230064.png)
![Methyl furo[3,2-b]pyridine-7-carboxylate](/img/structure/B8230073.png)

